molecular formula C14H22N4O4 B12483289 6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]

6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]

Cat. No.: B12483289
M. Wt: 310.35 g/mol
InChI Key: OTOSKRCCTZNWFH-UHFFFAOYSA-N
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Description

6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3311(3),?]DECANE] is a complex organic compound known for its unique structural properties It belongs to the class of heteroadamantanes, which are characterized by their rigid, cage-like structures

Preparation Methods

The synthesis of 6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] involves several steps. One common method is the condensation of 1,3-dinitro-2,2-dimethyl-propane with hexamethylenetetramine . This reaction typically requires specific conditions, such as the presence of a nickel catalyst and hydrazine hydrate, to yield the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid, cage-like structure.

    Biology: Its unique structure makes it a potential candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research.

    Industry: It may be used in the development of advanced materials with specific properties, such as high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the reduction of nitro groups to amino groups may play a role in its biological activity, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] can be compared to other heteroadamantanes, such as:

These comparisons highlight the unique features of 6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[331

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

6,6-dimethyl-5,7-dinitrospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]

InChI

InChI=1S/C14H22N4O4/c1-11(2)12(17(19)20)7-15-9-13(11,18(21)22)10-16(8-12)14(15)5-3-4-6-14/h3-10H2,1-2H3

InChI Key

OTOSKRCCTZNWFH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C34CCCC4)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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